molecular formula C13H19NO B3819636 2,4,6-triethylbenzaldehyde oxime

2,4,6-triethylbenzaldehyde oxime

Cat. No. B3819636
M. Wt: 205.30 g/mol
InChI Key: XSLSCQLWGJXEKJ-NTEUORMPSA-N
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Description

2,4,6-triethylbenzaldehyde oxime (TEBON) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEBON is a derivative of benzaldehyde oxime, which is a well-known chelating agent used in various industrial processes. TEBON has been synthesized using different methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2,4,6-triethylbenzaldehyde oxime is not fully understood, but it is believed to be due to its ability to chelate metal ions and scavenge free radicals. 2,4,6-triethylbenzaldehyde oxime has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2,4,6-triethylbenzaldehyde oxime has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,4,6-triethylbenzaldehyde oxime has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 2,4,6-triethylbenzaldehyde oxime has been shown to scavenge free radicals and inhibit the production of ROS, which can damage cells and contribute to various diseases. 2,4,6-triethylbenzaldehyde oxime has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which can contribute to inflammation and pain. 2,4,6-triethylbenzaldehyde oxime has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

2,4,6-triethylbenzaldehyde oxime has several advantages for lab experiments, including its low toxicity, stability, and water solubility. 2,4,6-triethylbenzaldehyde oxime can be easily synthesized using simple methods and is relatively inexpensive. However, 2,4,6-triethylbenzaldehyde oxime has some limitations, such as its limited solubility in organic solvents and its potential to form complexes with other metal ions, which can interfere with some experiments. 2,4,6-triethylbenzaldehyde oxime also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for 2,4,6-triethylbenzaldehyde oxime research, including its use as a natural herbicide, its potential for use in the treatment of neurodegenerative diseases, and its use in environmental remediation. 2,4,6-triethylbenzaldehyde oxime could also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 2,4,6-triethylbenzaldehyde oxime and its potential applications in various fields.

Scientific Research Applications

2,4,6-triethylbenzaldehyde oxime has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,4,6-triethylbenzaldehyde oxime has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 2,4,6-triethylbenzaldehyde oxime has been used as a plant growth regulator, and it has shown potential as a natural herbicide. In environmental science, 2,4,6-triethylbenzaldehyde oxime has been studied for its potential use in the removal of heavy metals from contaminated soil and water.

properties

IUPAC Name

(NE)-N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLSCQLWGJXEKJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C=NO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1)CC)/C=N/O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde,2,4,6-triethyl-,oxime(9ci)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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